molecular formula C9H16O4 B012942 Methyl 6-Acetoxyhexanoate CAS No. 104954-58-7

Methyl 6-Acetoxyhexanoate

Cat. No. B012942
M. Wt: 188.22 g/mol
InChI Key: MFIRVMDIUPRJDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds akin to Methyl 6-Acetoxyhexanoate often involves multistep processes. For example, the synthesis of ethyl 6-acetoxyhexanoate involves a two-step procedure starting with inexpensive e-caprolactone. Initially, an acid-catalyzed transesterification of the lactone forms ethyl 6-hydroxyhexanoate. This intermediate is then converted to the desired compound via acetylation under mildly basic conditions, yielding good product yield. These procedures are indicative of the methods that can be adapted for the synthesis of Methyl 6-Acetoxyhexanoate, emphasizing the importance of ester formation and modification steps in its synthesis pathway (McCullagh & Hirakis, 2017).

Molecular Structure Analysis

While specific studies directly addressing Methyl 6-Acetoxyhexanoate's molecular structure are scarce, insights can be drawn from related compounds. The characterization of synthetic products often employs techniques such as 1H NMR spectroscopy, IR spectroscopy, gas chromatography, thin layer chromatography, and comparison to commercial samples. These methodologies provide comprehensive details on molecular structures, showcasing the functional groups, stereochemistry, and overall molecular architecture critical for understanding Methyl 6-Acetoxyhexanoate's chemical behavior and properties.

Chemical Reactions and Properties

Chemical reactions involving Methyl 6-Acetoxyhexanoate or its analogs can include esterification, acetylation, and transesterification. The compound's reactivity is highlighted through its interactions with various reagents and conditions, leading to the formation of diverse products with unique properties. For instance, ozonolytic cleavage of cyclohexene can produce terminally differentiated products, showcasing the compound's potential for chemical transformations (Claus & Schreiber, 2003).

Scientific Research Applications

  • Synthesis of Conjugated Octadecadienoates : Gunstone and Said (1971) found that Methyl 12-mesyloxyoleate, closely related to Methyl 6-Acetoxyhexanoate, can be converted into conjugated octadecadienoates under specific conditions, providing high yields (Gunstone & Said, 1971).

  • Role in Chemical Synthesis and Drug Development : Markowska et al. (2021) highlighted the importance of 6-aminohexanoic acid in chemical synthesis, polyamide synthetic fibers, and biologically active structures, including applications in antifibrinolytic drugs, peptide modification, and linkers, reflecting the potential applications of Methyl 6-Acetoxyhexanoate in similar domains (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • Applications in Oxidation Processes : Liu and Vederas (1996) developed a novel method using 6-(methylsulfinyl)hexanoic acid for converting alcohols to aldehydes or ketones, suggesting possible applications of Methyl 6-Acetoxyhexanoate in similar oxidation processes (Liu & Vederas, 1996).

  • Development of Biodegradable Packaging Materials : Tezuka et al. (1990) demonstrated the use of acetylated cellulose ethers, related to Methyl 6-Acetoxyhexanoate, in determining the distribution of methyl and oligo(oxyalkylene) substituent groups, aiding in the development of new materials for biodegradable packaging (Tezuka, Imai, Oshima, & Chiba, 1990).

  • Fragrance Production : McCullagh and Hirakis (2017) synthesized ethyl 6-acetoxyhexanoate, which produces a raspberry-like fragrance, suggesting Methyl 6-Acetoxyhexanoate could have applications in fragrance industry (McCullagh & Hirakis, 2017).

  • Metabolic Studies and Drug Synthesis : Various studies have explored the metabolic pathways and therapeutic applications of compounds structurally similar to Methyl 6-Acetoxyhexanoate, suggesting potential for pharmaceutical and biochemical research applications (Claus & Schreiber, 2003), (Marotta, Pagani, Righi, & Rosini, 1994), (Kleber, Galloway, & Rodda, 1977).

Future Directions

: Xu, C., Song, C., Wang, W., Liu, B., Li, G., Fu, T., Hao, B., Li, N., & Geng, Q. (2024). Comprehensive analysis of m6A modification in lipopolysaccharide-induced acute lung injury in mice. Molecular Medicine, 30, 14. Link : TCI AMERICA. (n.d.). Methyl 6-Acetoxyhexanoate. Link

properties

IUPAC Name

methyl 6-acetyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(10)13-7-5-3-4-6-9(11)12-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIRVMDIUPRJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433617
Record name Methyl 6-Acetoxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-Acetoxyhexanoate

CAS RN

104954-58-7
Record name Methyl 6-Acetoxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kawai, N Hamamoto, Y Sasanuma - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
… For conformational analysis of PCL, this study has adopted methyl 6-acetoxyhexanoate (MAH) as a monomeric model compound (Fig. 1). All the 365 irreducible conformers underwent …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
Y Sasanuma - 2023 - books.google.com
Conformational Analysis of Polymers Comprehensive resource focusing on theoretical methods and experimental techniques to analyze physical polymer chemistry Connecting varied …
Number of citations: 1 books.google.com

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